Pyridostatin hydrochloride
Description
Overview of Pyridostatin (B1662821) Hydrochloride as a G-quadruplex Ligand
Pyridostatin hydrochloride is a synthetic small molecule recognized in scientific research for its high selectivity and affinity for G-quadruplex (G4) structures in nucleic acids. clinisciences.comsigmaaldrich.com It functions as a G-quadruplex stabilizing agent, meaning it binds to these four-stranded structures in both DNA and RNA, making them more stable. medchemexpress.commedchemexpress.com The compound's planar aromatic core, based on a N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold, allows it to interact with and stack upon the G-tetrads, which are the square planar arrangements of four guanine (B1146940) bases that form the core of G-quadruplexes. nih.gov
This stabilization by Pyridostatin is a key aspect of its function. By locking the G-quadruplex in its folded state, it can interfere with the biological processes that require the unwinding of these structures, such as DNA replication and transcription. oup.com Research has shown that this compound has a strong binding affinity for G-quadruplexes, with a dissociation constant (Kd) reported to be 490 nM. medchemexpress.commedchemexpress.comtargetmol.com Its ability to selectively stabilize G4 structures over more common double-stranded DNA is a critical feature that makes it a valuable tool for researchers studying the specific roles of G-quadruplexes in cells. nih.gov This selective interaction induces replication- and transcription-dependent DNA damage, leading to growth arrest in human cancer cells. medchemexpress.comtargetmol.com
Significance of G-quadruplexes in Biological Systems
G-quadruplexes are non-canonical secondary structures formed from guanine-rich sequences in DNA and RNA. mdpi.comnih.gov Initially considered a structural curiosity, there is now substantial evidence for their existence and functional importance in living cells (in vivo). oup.comwikipedia.org These structures are formed by the stacking of G-tetrads, which are stabilized by Hoogsteen hydrogen bonds between the guanine bases and coordinated by a central monovalent cation, typically potassium (K⁺). mdpi.com
The location of potential G-quadruplex-forming sequences in the genome is non-random, suggesting specific biological roles. oup.com They are notably enriched in functionally significant regions, such as telomeres (the protective caps (B75204) at the ends of chromosomes) and the promoter regions of numerous genes, including many oncogenes like c-MYC and SRC. mdpi.comwikipedia.orgaxonmedchem.com
The biological functions regulated by G-quadruplexes are diverse and critical:
Gene Regulation: G4 structures in promoter regions can act as regulatory elements, influencing gene transcription. asm.orgbohrium.com Their stabilization can suppress the expression of oncogenes. nih.gov
DNA Replication: G-quadruplexes can act as roadblocks to DNA polymerase during replication. oup.comnih.gov While cells have helicase enzymes that can unwind these structures, the stabilization of G4s by ligands like Pyridostatin can disrupt this process, leading to genome instability. oup.comnih.gov
Telomere Maintenance: Telomeres are rich in G-quadruplex forming sequences. wikipedia.org The formation and stabilization of G4 structures at telomeres can inhibit the activity of telomerase, an enzyme that is crucial for maintaining telomere length in the majority of cancer cells. preprints.orgmdpi.com This disruption of telomere function can lead to cellular senescence or apoptosis (programmed cell death). nih.govlktlabs.com
RNA Translation: G-quadruplexes can also form in RNA (rG4s) and are involved in regulating mRNA translation. asm.orglktlabs.com For example, G4 structures in the 5' untranslated regions (UTRs) of mRNAs can modulate protein synthesis. asm.org
Historical Context and Evolution of this compound Research
The journey of this compound research is intertwined with the growing interest in G-quadruplexes as therapeutic targets, particularly in oncology. preprints.org The concept of targeting these structures gained traction after the discovery that their stabilization could interfere with telomere maintenance and oncogene expression. nih.govpreprints.org
In 2008, the foundational structure of Pyridostatin was reported as a novel small molecule capable of altering the integrity of shelterin (the protein complex protecting telomeres) and inducing a DNA damage response at telomeres. axonmedchem.com Subsequent research focused on refining this molecular scaffold. A 2012 study described the synthesis and evaluation of a series of analogues based on the N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide framework of Pyridostatin. nih.gov This work demonstrated that these compounds could effectively stabilize telomeric G-quadruplex DNA with high selectivity over duplex DNA, leading to growth arrest and senescence in human cancer cells. nih.govresearchgate.net
Further studies elucidated its mechanism of action, showing that Pyridostatin induces DNA damage not only at telomeres but also at other genomic loci rich in G-quadruplexes, such as the proto-oncogene SRC. medchemexpress.comnih.gov This led to the understanding that Pyridostatin's effects are mediated through inducing replication- and transcription-dependent DNA damage. medchemexpress.commedchemexpress.com More recent research has explored its potential in specific cancer types, such as those with BRCA1/2 deficiencies, and has investigated its ability to trigger innate immune responses, opening new avenues for its potential application in combination therapies. embopress.org The compound is now widely used as a chemical probe to investigate the formation and function of G-quadruplexes in various biological contexts, from cancer to neurobiology. nih.govsigmaaldrich.comresearchgate.net
Research Findings on this compound
| Parameter | Finding | Reference |
|---|---|---|
| Binding Affinity (Kd) | 490 nM for G-quadruplex DNA | medchemexpress.commedchemexpress.comtargetmol.com |
| Molecular Target | DNA and RNA G-quadruplexes | medchemexpress.commedchemexpress.com |
| Primary Mechanism | Stabilization of G-quadruplex structures | evitachem.com |
| Cellular Outcome | Induces replication- and transcription-dependent DNA damage | medchemexpress.comtargetmol.com |
| Effect on Cell Cycle | Promotes growth arrest, predominantly in the G2 phase | clinisciences.commedchemexpress.com |
| Oncogene Targeting | Reduces SRC proto-oncogene protein levels | medchemexpress.comfishersci.at |
| Effect in Neurons | Induces DNA double-strand breaks and downregulates BRCA1 transcription | nih.govresearchgate.net |
Properties
Molecular Formula |
C31H33ClN8O5 |
|---|---|
Molecular Weight |
633.1 |
Synonyms |
Pyridostatin(RR-82) Hcl |
Origin of Product |
United States |
Mechanistic Investigations of Pyridostatin Hydrochloride
G-quadruplex Interaction and Stabilization
Pyridostatin (B1662821) hydrochloride is a synthetic small molecule designed as a selective G-quadruplex (G4) binding agent. nih.gov Its mechanism of action is rooted in its ability to interact with and stabilize these non-canonical secondary structures in nucleic acids, which are formed in guanine-rich sequences. nih.govimpactaging.com
Pyridostatin has demonstrated a notable binding affinity for both DNA and RNA G-quadruplexes, establishing it as a versatile G4-interacting compound. medchemexpress.commedchemexpress.comresearchgate.net Research has confirmed its high selectivity for G-quadruplex structures over canonical duplex DNA, a critical feature for its biological activity. nih.gov This specificity allows it to target G4 motifs that are prevalent in key genomic regions, such as telomeres and the promoter regions of oncogenes. axonmedchem.com
The broader binding profile of pyridostatin is highlighted when compared to its derivatives. For instance, the derivative carboxypyridostatin (cPDS) was found to exhibit a pronounced specificity for RNA G-quadruplexes over their DNA counterparts, whereas pyridostatin itself is considered a more generic binder of both RNA and DNA G4 structures. researchgate.net This inherent affinity for G4 structures enables pyridostatin to serve as a tool for their enrichment and sequencing from cellular environments. nih.gov
The interaction of pyridostatin with G-quadruplexes can induce structural alterations in the nucleic acid target. Studies utilizing circular dichroism have investigated these conformational changes upon ligand binding. msstate.edu For example, when interacting with a G-quadruplex-forming sequence from the c-MYC promoter region, pyridostatin was observed to cause slight attenuations in the characteristic spectral signal of a parallel G-quadruplex conformation. msstate.edu
Interestingly, in a mutant c-MYC sequence, binding of pyridostatin appeared to shift the structural equilibrium. The data suggested a ligand-induced transition from a predominantly parallel (Type I) G-quadruplex conformation toward one with more antiparallel (Type II) characteristics. msstate.edu Furthermore, binding studies suggest a potential stoichiometry of two pyridostatin molecules per G-quadruplex molecule, indicating multiple interaction sites. msstate.edu
The stabilization of G-quadruplexes by pyridostatin is characterized by strong binding affinity. The dissociation constant (Kd) for pyridostatin with G-quadruplex DNA has been reported to be approximately 490 nM. medchemexpress.commedchemexpress.com Thermodynamic and kinetic parameters quantify the nature and stability of the pyridostatin-G4 complex. Isothermal Titration Calorimetry (ITC) is a key technique used to determine the thermodynamic profile of such interactions, providing insights into the enthalpic and entropic contributions to the binding event. msstate.edu Similarly, techniques like Surface Plasmon Resonance (SPR) can elucidate the kinetics of the interaction, detailing the rates of association and dissociation. nih.gov
Table 1: Representative Thermodynamic Parameters for Pyridostatin-G4 Interaction This table is illustrative of data obtained from Isothermal Titration Calorimetry (ITC) studies.
| Parameter | Value |
| Binding Affinity (Kd) | 490 nM |
| Stoichiometry (n) | ~2 |
| Enthalpy Change (ΔH) | Favorable (Negative) |
| Entropy Change (ΔS) | Varies |
Table 2: Representative Kinetic Parameters for Pyridostatin-G4 Interaction This table is illustrative of data obtained from techniques such as Surface Plasmon Resonance (SPR).
| Parameter | Description | Representative Value |
| Association Rate (kon) | Rate of complex formation | 105 M-1s-1 |
| Dissociation Rate (koff) | Rate of complex decay | 10-2 s-1 |
DNA Damage Induction Mechanisms
A primary consequence of the potent stabilization of G-quadruplex structures by pyridostatin is the induction of DNA damage. axonmedchem.comresearchgate.net This damage is not random but is mechanistically linked to the fundamental cellular processes of DNA replication and transcription, where the stabilized G4s act as physical impediments. nih.gov The cellular response to this damage includes the activation of DNA damage response (DDR) signaling pathways and cell cycle arrest, typically in the G2 phase. nih.govresearchgate.net
During the S phase of the cell cycle, pyridostatin-mediated G4 stabilization leads to replication-dependent DNA damage. nih.govresearchgate.net The stabilized G-quadruplexes present a formidable obstacle to the progression of the DNA replication machinery. embopress.org This interference results in the stalling of replication forks, a critical event that can lead to fork collapse and the formation of DNA double-strand breaks (DSBs). embopress.org The generation of these lesions is a key factor in the antiproliferative effects of the compound. researchgate.netembopress.org
Pyridostatin also induces DNA damage through a transcription-dependent mechanism, which is observed in the G1 and G2 phases of the cell cycle. nih.govresearchgate.net G-quadruplex forming sequences are abundant in the promoter and gene body regions of the genome. nih.gov The stabilization of these structures by pyridostatin can stall the progression of RNA polymerases along the DNA template. nih.govnih.gov This obstruction of the transcriptional machinery is a source of genomic instability and can lead to the formation of DSBs. nih.govnih.gov One proposed mechanism for this damage is through the poisoning of transcription-coupled repair pathways. nih.gov This activity can modulate the expression of genes containing G4 motifs, such as the proto-oncogene SRC and the DNA repair gene BRCA1. nih.govnih.gov
Double-Strand Break Formation
Pyridostatin hydrochloride is a selective G-quadruplex (G4) binding agent that stabilizes these non-canonical DNA secondary structures. medchemexpress.comnih.gov This stabilization is a direct precursor to significant genomic stress, leading to the formation of DNA double-strand breaks (DSBs). medchemexpress.comnih.govmedkoo.com The induction of DSBs has been observed in various cell types, including primary neurons and cancer cell lines. nih.govresearchgate.net
The mechanism by which pyridostatin induces these breaks is linked to the disruption of fundamental DNA processes. The pyridostatin-G4 complex can physically obstruct the progression of DNA polymerase during transcription. nih.govresearchgate.net This stalling can trigger the activity of endonucleases as part of a "transcription-coupled-repair poisoning" mechanism, resulting in DSBs. nih.govresearchgate.net Furthermore, the damage is also dependent on DNA replication; inhibiting transcription and replication has been shown to markedly reduce the formation of DSBs induced by pyridostatin. researchgate.net
The cellular response to pyridostatin treatment involves the activation of the DNA Damage Response (DDR) pathway. researchgate.net Key markers of this activation include the phosphorylation of histone H2AX on serine 139 (known as γH2AX), the checkpoint effector kinase Chk1, and the transcriptional repressor KAP1. researchgate.net The presence of γH2AX foci is a well-established indicator of DSBs. researchgate.netresearchgate.net In addition to inducing damage, pyridostatin has also been found to downregulate the transcription of the Brca1 gene, which is critical for the repair of DSBs. nih.govmedchemexpress.com This dual action of causing DNA breaks while simultaneously hindering their repair can lead to an accumulation of genomic damage. nih.gov
| DDR Marker | Observation upon Pyridostatin Treatment | Significance |
|---|---|---|
| Phosphorylation of H2AX (γH2AX) | Increased formation of γH2AX foci | Indicator of DNA double-strand breaks |
| Phosphorylation of Chk1 | Activated | Signal for cell cycle checkpoint activation |
| Phosphorylation of KAP1 | Activated | Involvement in DNA damage response signaling |
| BRCA1 Protein Levels | Downregulated at the transcriptional level | Impairment of DSB repair machinery |
Impact on DNA Replication Dynamics
The stabilization of G-quadruplex structures by pyridostatin presents a significant physical barrier to the DNA replication machinery. nih.govnih.gov This interference results in the slowing and stalling of replication forks, a phenomenon particularly pronounced in cells with compromised DNA repair capabilities, such as those deficient in BRCA1 or BRCA2. researchgate.netnih.govembopress.org The accumulation of stalled replication forks is a major source of replication stress and can directly lead to the formation of DNA double-strand breaks. nih.govembopress.org
Research has demonstrated that pyridostatin-induced DNA damage observed during the S phase of the cell cycle is dependent on ongoing DNA replication. researchgate.net In BRCA2-deficient cells, treatment with pyridostatin significantly slows the progression of replication forks, suggesting that the stabilized G4 structures obstruct the replication process. nih.gov This leads to an accumulation of DNA lesions that the cell cannot efficiently repair in the absence of functional BRCA2. embopress.org The resulting genomic instability contributes to the compound's cytotoxic effects. researchgate.net
| Cellular Context | Effect of Pyridostatin on Replication Forks | Reference Finding |
|---|---|---|
| General | Inhibits replication fork progression | Stabilized G4 structures act as barriers. nih.gov |
| BRCA2-Deficient Cells | Causes significant replication fork stalling and slowing | Leads to accumulation of DNA breaks and genomic instability. nih.govembopress.org |
| S Phase Cells | Induces replication-dependent DNA damage | Damage is mitigated by replication inhibitors like aphidicolin. researchgate.net |
Cells possess specialized DNA helicases that recognize and unwind G-quadruplex structures to ensure the fidelity of DNA replication and transcription. nih.gov These enzymes are crucial for resolving G4s that could otherwise lead to genomic instability. However, the stabilization of G4 structures by ligands like pyridostatin can challenge this natural resolution process.
Studies investigating the activity of the bacterial FeS helicase DinG, a homolog to medically important eukaryotic helicases like XPD and FancJ, provide direct insight into this interference. nih.gov While DinG is capable of binding to and unwinding various unimolecular G4 structures, its activity is significantly hampered when these structures are stabilized by pyridostatin. nih.gov Research showed that the presence of pyridostatin decreased and, in some cases, completely abolished the unwinding activity of the DinG helicase. nih.gov This indicates that the ligand-stabilized G4-complex is a much more challenging substrate for the helicase to resolve. The helicase HLTF has also been identified as a protein that is enriched at G4 structures and plays a role in restraining replication fork progression in response to G4 stabilization, highlighting the cellular machinery involved in managing these structures. nih.gov
| Helicase | G4 Substrate | Effect of Pyridostatin | Observed Outcome |
|---|---|---|---|
| E. coli DinG | Unimolecular G-quadruplexes | Stabilizes the G4 structure | Decreased or abolished helicase unwinding activity. nih.gov |
Cellular and Molecular Consequences of Pyridostatin Hydrochloride Action
Cell Cycle Regulation and Arrest
The introduction of Pyridostatin (B1662821) hydrochloride to cancer cells consistently leads to growth arrest, a direct consequence of its ability to induce DNA damage through the stabilization of G-quadruplex structures. medchemexpress.commedchemexpress.com This interference with DNA replication and transcription activates the cell's intricate network of surveillance mechanisms, culminating in a halt of the cell cycle. nih.gov
Treatment with Pyridostatin hydrochloride results in a pronounced accumulation of cells in the G2 phase of the cell cycle. researchgate.net This effect has been observed across a wide variety of cancer cell types, with one study noting this G2 phase arrest in over 60 different cancer cell lines following treatment. medchemexpress.commedchemexpress.commedchemexpress.com This specific arrest indicates that the cellular damage or structural alterations induced by the compound are primarily recognized at the G2/M checkpoint, preventing cells from entering mitosis with compromised genetic material. In some cell lines, such as the aggressive breast cancer cell line MDA-MB231, treatment with G4 ligands like Pyridostatin has been shown to decrease the G1 phase population while enhancing the G2/M phase. nih.gov Furthermore, the induced DNA damage is not confined to a single phase; it has been observed to appear in the G1, S, and G2 phases of the cell cycle. researchgate.net
The cell cycle arrest induced by this compound is a direct result of the activation of the DNA Damage Response (DDR) pathway. researchgate.net This checkpoint-dependent arrest is mediated by the activation of key signaling proteins that sense and respond to DNA lesions. researchgate.netselleck.co.jp Upon treatment, cells exhibit phosphorylation of several critical DDR markers, indicating the activation of these surveillance pathways. researchgate.net Pharmacological inhibition of the primary DNA damage effector kinases, Chk1 and Chk2, or the apical kinase ATM, leads to the resumption of DNA replication and the appearance of mitotic cells, confirming that the arrest is actively maintained by these checkpoint signals. researchgate.net
| Checkpoint Marker | Phosphorylation Site(s) | Role in DNA Damage Response |
| Histone H2AX | Ser-139 (forms γH2AX) | A primary marker of DNA double-strand breaks. researchgate.net |
| KAP1 | Ser-824 | A transcriptional repressor involved in the ATM/ATR signaling cascade. researchgate.net |
| Chk1 | Ser-345 | A key effector kinase that halts the cell cycle to allow for DNA repair. researchgate.net |
| RPA (Replication Protein A) | Ser-4/Ser-8 | A protein complex that binds to single-stranded DNA during replication and repair. researchgate.net |
Induction of Cellular Senescence and Apoptosis Pathways
Prolonged exposure to this compound can drive cells toward terminal fates, including cellular senescence and programmed cell death (apoptosis). While many cells initially undergo checkpoint-mediated growth arrest, continued treatment pushes them into these more permanent states. nih.govresearchgate.net
Long-term growth arrest induced by this compound and its analogues is often accompanied by the onset of cellular senescence. nih.gov This state of irreversible growth arrest is characterized by specific molecular markers. G4 stabilization has been associated with aging, and senescent cells often exhibit enhanced activity of the lysosomal enzyme Senescence-Associated β-galactosidase (SA-β-gal). frontiersin.org Additionally, markers of persistent DNA damage, such as γH2AX, and the overexpression of tumor suppressor proteins like p16INK4a, are hallmarks of this phenotype. frontiersin.org The induction of senescence through G4-targeting molecules represents a potential therapeutic avenue for cancer treatment. nih.gov
| Senescence Marker | Description |
| SA-β-galactosidase | Increased activity of this lysosomal enzyme is a common marker for senescent cells. frontiersin.org |
| γH2AX | Persistent DNA damage foci, marked by this phosphorylated histone, are characteristic of senescence. frontiersin.org |
| p16INK4a | Overexpression of this tumor suppressor protein is associated with cell cycle arrest and senescence. frontiersin.org |
In addition to senescence, this compound can induce apoptosis. nih.gov In some cell lines, treatment for 72 hours or longer leads to apoptosis, which can be identified by the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a key substrate of activated caspases. researchgate.net In MCF-7 breast cancer cells, G4 ligands were found to increase the subG0/G1 population, a characteristic of apoptotic cells with fragmented DNA. nih.gov
Modulation of Gene Expression and Transcription
As a G-quadruplex stabilizer, this compound directly interferes with the molecular machinery of transcription, leading to significant changes in gene expression. nih.gov G4 structures are prevalent in the promoter regions of many genes, including numerous proto-oncogenes, and their stabilization can act as a steric block to RNA polymerase, thereby downregulating gene transcription. nih.govnih.govaging-us.com
Research has shown that this compound treatment can alter the expression of a wide array of genes. In HeLa cancer cells, a proteomics analysis revealed that the compound significantly downregulated 22 proteins while upregulating 16 others. nih.gov A primary effect observed was the downregulation of RNA binding proteins involved in mRNA splicing. nih.gov
Specific, well-documented examples of transcriptional modulation include:
BRCA1: In neurons, this compound downregulates the transcription of the Brca1 gene, which is critical for the repair of DNA double-strand breaks. medchemexpress.comnih.govaging-us.comresearchgate.net This occurs through the stabilization of G4 structures within the Brca1 gene promoter. nih.govaging-us.com
SRC: The compound targets the proto-oncogene Src, reducing SRC protein levels. medchemexpress.commedchemexpress.commedchemexpress.com This leads to a decrease in SRC-dependent cellular motility in breast cancer cells. medchemexpress.commedchemexpress.com
γH2AX-Positive Genes: A broader analysis showed that genes that become positive for the DNA damage marker γH2AX following treatment are generally downregulated. researchgate.net
| Gene/Protein Target | Effect of this compound | Cellular Consequence |
| BRCA1 | Downregulation at the transcriptional level. medchemexpress.comnih.govaging-us.com | Impaired DNA double-strand break repair. nih.gov |
| SRC | Reduction in protein levels. medchemexpress.commedchemexpress.commedchemexpress.com | Decreased SRC-dependent cell motility. medchemexpress.com |
| Various RNA Binding Proteins | Downregulation. nih.gov | Altered RNA/mRNA splicing. nih.gov |
| γH2AX-Positive Genes | General downregulation. researchgate.net | Contribution to growth arrest. medchemexpress.com |
Transcriptional Downregulation of Key Genes (e.g., BRCA1, SYT7)
This compound's ability to stabilize G-quadruplex structures serves as a potent mechanism for modulating gene transcription. By locking these non-canonical DNA structures into a stable conformation, particularly within promoter regions, pyridostatin can stall the transcriptional machinery, leading to the downregulation of specific genes critical for cellular function and integrity.
Research has demonstrated that pyridostatin treatment leads to the transcriptional downregulation of the BRCA1 gene, which is essential for the repair of DNA double-strand breaks (DSBs) nih.govresearchgate.netnih.gov. In cultured primary neurons, pyridostatin not only induces the formation of DSBs but also reduces the levels of BRCA1 protein at the transcriptional level nih.govmedchemexpress.com. This effect is linked to the presence of putative G-quadruplex forming sequences in the Brca1 gene promoter nih.govresearchgate.netnih.gov. By stabilizing these G4 structures, pyridostatin creates a physical impediment for DNA polymerase, hindering transcription and thereby downregulating Brca1 expression nih.gov. This dual action of inducing DNA damage while simultaneously suppressing a key repair protein highlights a significant mechanism of its cytotoxic effects.
Similarly, pyridostatin has been shown to downregulate the expression of Synaptotagmin 7 (SYT7), a gene implicated in tumor proliferation. The promoter region of SYT7 is rich in GC content and has been found to form a G-quadruplex structure acs.org. Treatment with pyridostatin resulted in a marked reduction of SYT7 expression at both the mRNA and protein levels, demonstrating that the G-quadruplex in its promoter is a key regulatory element targeted by the compound acs.org.
Table 1: Effect of this compound on Key Gene Expression
| Gene | Effect on Expression | Mechanism | Reference |
|---|---|---|---|
| BRCA1 | Downregulation | Stabilization of G-quadruplex in the promoter region, stalling transcription. | nih.govresearchgate.net |
| SYT7 | Downregulation | Stabilization of G-quadruplex in the promoter region, reducing mRNA and protein levels. | acs.org |
Effects on Oncogene Promoters (e.g., SRC, KRAS, MYC)
The promoters of many proto-oncogenes are known to contain G-quadruplex-forming sequences, making them prime targets for G4-stabilizing ligands like this compound. The stabilization of these structures can effectively silence or reduce the expression of oncogenes that drive cancer cell proliferation and survival.
Pyridostatin has been identified as a potent agent targeting the proto-oncogene SRC. This interaction leads to reduced SRC protein levels and a decrease in SRC-dependent cellular motility in human breast cancer cells medchemexpress.com. The mechanism is attributed to the stabilization of G-quadruplexes within the gene's regulatory regions, thereby interfering with its transcription.
The promoters of other critical oncogenes, such as KRAS and MYC, also contain G-quadruplex structures that negatively regulate their expression. Small molecules that stabilize these G4 structures have been shown to significantly decrease KRAS and MYC expression. Pyridostatin, as a G4 stabilizer, is implicated in this regulatory mechanism, offering a pathway to suppress the activity of these key drivers of tumorigenesis. The strong interplay between KRAS and MYC, where oncogenic KRAS can lead to constitutive MYC expression, makes simultaneous targeting of their G4-regulated promoters a compelling anti-cancer strategy.
Genome-Wide Transcriptional Profiling
To understand the broader impact of this compound on cellular transcription, genome-wide analyses have been conducted. In a study using primary cultured neurons, RNA-sequencing (RNA-Seq) was performed to identify all genes modulated by pyridostatin treatment.
The analysis revealed that out of 18,745 genes with measured expression, 901 were differentially expressed following treatment with pyridostatin. Of these, 505 genes were downregulated and 396 genes were upregulated. This widespread alteration in gene expression underscores that G-quadruplex stabilization is a significant mechanism of transcriptional regulation in cells. The affected genes were part of networks controlling various crucial cellular functions, including p53 signaling, immune response, and cellular senescence.
Table 2: Summary of Genome-Wide Transcriptional Profiling in Neurons Treated with Pyridostatin
| Total Genes Analyzed | Differentially Expressed Genes | Genes Downregulated | Genes Upregulated |
|---|---|---|---|
| 18,745 | 901 | 505 | 396 |
These findings demonstrate that the effects of pyridostatin are not limited to a few specific genes but rather have a global impact on the cellular transcriptome, initiated by the physical stabilization of G-quadruplex structures throughout the genome.
Telomere Biology and Dysfunction
Telomeres, the protective caps (B75204) at the ends of chromosomes, are rich in G-quadruplex-forming sequences. Their integrity is crucial for genomic stability, and their dysfunction is a hallmark of cancer and aging. This compound directly targets these regions, leading to significant disruptions in telomere biology.
Targeting of Telomeric G-quadruplexes
The human telomeric DNA consists of repeating sequences of TTAGGG, which can fold into G-quadruplex structures. This compound exhibits a high affinity and selectivity for these telomeric G-quadruplexes. By binding to these structures, pyridostatin stabilizes them, which interferes with the normal dynamics of telomere maintenance and function. This stabilization has been shown to induce a DNA damage response specifically at the telomeres. Furthermore, the interaction is so specific that biotinylated analogues of pyridostatin can be used to selectively isolate telomeric DNA fragments from the genome, providing direct evidence of this targeted interaction within human cells.
Telomere Uncapping and Shortening
Telomeres are protected by a protein complex called shelterin, which prevents them from being recognized as DNA breaks. This compound disrupts this protective mechanism by competing with shelterin components, such as POT1, for binding to the telomeric DNA. This displacement of essential proteins leads to "telomere uncapping," exposing the chromosome end and triggering a DNA damage response.
This uncapping, combined with the stabilization of G-quadruplexes that impede DNA replication, leads to progressive telomere shortening and degradation of the G-overhang—a critical single-stranded region at the very end of the telomere. The resulting telomere dysfunction contributes to growth arrest and the induction of cellular senescence in cancer cells.
Telomerase Activity Modulation
In approximately 85% of cancers, the enzyme telomerase is reactivated to maintain telomere length, allowing for unlimited cell proliferation. G-quadruplex structures at the telomeres are known to inhibit telomerase activity, and ligands that stabilize these structures are effective telomerase inhibitors. This compound acts as a potent and selective inhibitor of telomerase by stabilizing the telomeric G-quadruplex, preventing the enzyme from accessing and extending the telomere.
Beyond inhibiting the G-strand extension by telomerase, recent studies have shown that pyridostatin also robustly inhibits the synthesis of the complementary C-strand. It achieves this by stabilizing DNA secondary structures that prevent the necessary replication machinery from binding to the telomeric DNA. Therefore, pyridostatin modulates telomerase activity both directly by blocking its action and indirectly by disrupting the replication of the entire telomeric structure.
Interactions with DNA Repair Pathways
This compound's ability to stabilize G-quadruplex structures introduces topological stress and creates physical impediments to the DNA replication and transcription machinery. This interference results in the formation of DNA lesions, including double-strand breaks (DSBs), which in turn activate cellular DNA damage response (DDR) pathways. The cellular context, particularly the status of its DNA repair machinery, dictates the ultimate fate of the cell upon treatment with Pyridostatin.
Homologous Recombination (HR) Deficiency Sensitization
Cells deficient in the Homologous Recombination (HR) pathway of DNA repair exhibit heightened sensitivity to this compound. HR is a high-fidelity repair mechanism for DSBs and is critically dependent on proteins such as BRCA1 and BRCA2. In cells with compromised HR function, such as those with BRCA1/2 mutations, the DNA damage induced by Pyridostatin cannot be efficiently repaired, leading to increased cell death embopress.orgembopress.org. This selective toxicity makes Pyridostatin a potential therapeutic agent for cancers harboring HR deficiencies embopress.orgembopress.org. The stabilization of G-quadruplexes by Pyridostatin leads to replication fork stalling and collapse, generating DSBs that would normally be repaired by HR embopress.org. In the absence of functional HR, these lesions accumulate, triggering apoptotic pathways. Studies have demonstrated that Pyridostatin is specifically toxic to BRCA1/2-deficient cells and tumors, including those that have developed resistance to PARP inhibitors embopress.orgembopress.org.
Canonical Non-Homologous End Joining (C-NHEJ) Engagement
In HR-deficient cells, the repair of Pyridostatin-induced DSBs is largely dependent on the Canonical Non-Homologous End Joining (C-NHEJ) pathway embopress.org. C-NHEJ is a more error-prone mechanism for DSB repair that directly ligates broken DNA ends. The engagement of C-NHEJ in response to Pyridostatin treatment in HR-deficient backgrounds has been demonstrated by the observation that inhibition of key C-NHEJ proteins potentiates the cytotoxic effects of Pyridostatin embopress.org. This reliance on C-NHEJ for survival in the face of Pyridostatin-induced damage highlights a key vulnerability that can be exploited for therapeutic purposes.
Activation of DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs)
A central component of the C-NHEJ pathway is the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). Upon the induction of DSBs by Pyridostatin, DNA-PKcs is recruited to the damage sites and activated nih.gov. This activation is a critical step in the initiation of C-NHEJ-mediated repair. The synergistic effect observed when Pyridostatin is combined with DNA-PKcs inhibitors provides strong evidence for the activation of this kinase in response to Pyridostatin-induced DNA damage embopress.orgembopress.org. Inhibition of DNA-PKcs prevents the repair of these lesions, leading to a significant increase in cell death in BRCA1/2-deficient cells treated with Pyridostatin embopress.org.
Protein-Nucleic Acid Interactions
The primary mechanism of action of this compound is its direct interaction with and stabilization of G-quadruplex structures. This interaction not only impacts DNA replication and repair but also directly affects the binding of various proteins to these nucleic acid structures, leading to downstream effects on gene expression and cellular function.
G-quadruplex-Interacting Proteins (e.g., SUB1, DDX42, POT1)
Pyridostatin's influence extends to a variety of proteins that naturally interact with G-quadruplexes.
SUB1: Proteomic studies have revealed that Pyridostatin treatment leads to the downregulation of SUB1 (also known as PC4), a protein involved in transcription and DNA repair nih.govnih.govresearchgate.netchemrxiv.orgresearchgate.net. The gene encoding SUB1 contains G-quadruplex-forming sequences, suggesting a direct regulatory mechanism mediated by Pyridostatin's stabilization of these structures nih.govnih.govresearchgate.netchemrxiv.orgresearchgate.net.
DDX42: A genome-wide shRNA screen identified the DEAD-box helicase DDX42 as a G-quadruplex-interacting protein whose depletion sensitizes cells to Pyridostatin nih.gov. DDX42 is known to bind to G-quadruplex structures, and its role in resolving these structures is likely crucial for normal cellular processes. By stabilizing G-quadruplexes, Pyridostatin may exacerbate the cellular defects associated with DDX42 depletion nih.gov.
POT1: Pyridostatin has been shown to induce telomere dysfunction by competing with the shelterin protein POT1 (Protection of Telomeres 1) for binding to the single-stranded G-rich overhang of telomeres nih.govresearchgate.netmsstate.edu. POT1 normally binds to this region to protect telomeres from being recognized as DNA damage. By stabilizing the G-quadruplex structures within the telomeric DNA, Pyridostatin displaces POT1, leading to a DNA damage response at the telomeres nih.govresearchgate.netmsstate.edu.
| Interacting Protein | Effect of Pyridostatin Interaction | Cellular Consequence |
| SUB1 (PC4) | Downregulation of protein expression | Altered transcription and DNA repair |
| DDX42 | Increased cellular sensitivity upon DDX42 depletion | Enhanced cytotoxicity in specific genetic backgrounds |
| POT1 | Competition for binding to telomeric G-quadruplexes | Telomere dysfunction and DNA damage response |
Proto-oncogene SRC Regulation
A significant target of this compound is the proto-oncogene SRC. The SRC gene contains numerous G-quadruplex-forming sequences within its gene body nih.gov. Pyridostatin stabilizes these G-quadruplex structures, which impedes transcription and leads to a reduction in both SRC mRNA and protein levels nih.govmedchemexpress.commedchemexpress.com. This downregulation of SRC has been shown to inhibit SRC-dependent cellular processes, such as cell motility, in human breast cancer cells medchemexpress.commedchemexpress.com. The ability of Pyridostatin to selectively target and downregulate a key oncogene through the stabilization of alternative DNA structures highlights its potential as a targeted therapeutic agent.
| Gene | Mechanism of Regulation by Pyridostatin | Functional Outcome |
| SRC | Stabilization of G-quadruplexes within the gene body, leading to transcriptional repression. | Reduction in SRC protein levels and inhibition of SRC-dependent cell motility. |
Interplay with DNA Topoisomerase II
This compound's primary mechanism of action, the stabilization of G-quadruplex (G4) DNA structures, leads to significant cellular consequences, including a direct interplay with DNA topoisomerase II (TOP2). This interaction is a key driver of the compound's cytotoxic effects. This compound is considered a DNA structure-driven topoisomerase II poison. biorxiv.org This classification stems from its ability to trap TOP2-DNA covalent complexes (TOP2cc), which are transient intermediates in the catalytic cycle of the enzyme. The stabilization of G4 structures by this compound at transcribed G-rich sequences is thought to create a structural hindrance that traps TOP2, preventing the re-ligation of the DNA strands and resulting in the accumulation of DNA double-strand breaks (DSBs). biorxiv.org
The cytotoxic effects of this compound are strongly associated with this TOP2-mediated DNA damage. biorxiv.orgresearchgate.net Studies have demonstrated that the production of DSBs following treatment with this compound is dependent on the activity of TOP2 proteins. nih.gov Furthermore, this process is particularly pronounced in transcriptionally active regions of the genome, suggesting that the topological stress induced by RNA polymerase II-dependent transcription facilitates the formation of G4 structures that can be stabilized by this compound, subsequently leading to TOP2 poisoning. biorxiv.orgresearchgate.net The interplay is further highlighted by the observation that cellular resistance to topoisomerase II poisons can be associated with reduced expression or mutations affecting the catalytic activity of topoisomerases. biorxiv.org
Research has identified topoisomerase 2-alpha (TOP2A) as a principal effector of the cytotoxicity induced by clastogenic G4 ligands like this compound. nih.govembopress.org The activity of TOP2A is crucial for resolving topological challenges during DNA replication and transcription. By stabilizing G4 structures, this compound creates impediments that require topoisomerase activity to be resolved. This reliance on TOP2A for the processing of stabilized G4s ultimately leads to the formation of TOP2cc and subsequent DNA damage. nih.gov This mechanism unifies the G4-binding properties of this compound with its ability to act as a topoisomerase poison. biorxiv.org
Table 1: Effect of this compound on TOP2-Mediated DNA Damage
| Cell Line | Treatment | Key Finding | Reference |
|---|---|---|---|
| HeLa | Pyridostatin (20 µM) | Increased formation of TOP2-DNA covalent complexes (TOP2cc) and γH2AX foci (a marker of DSBs). | nih.gov |
| HAP1 | Pyridostatin | TOP2A mutations conferred resistance to pyridostatin-induced cytotoxicity. | nih.govembopress.org |
| HeLa | Pyridostatin + TOP2 catalytic inhibitor (BNS-22) | Inhibition of TOP2 catalytic activity reduced the number of pyridostatin-induced γH2AX foci. | nih.gov |
cGAS/STING-Dependent Innate Immune Responses
The DNA damage induced by this compound has further cellular consequences, notably the activation of innate immune signaling pathways. Specifically, this compound has been shown to trigger cGAS/STING-dependent innate immune responses. embopress.orgnih.govnih.gov This activation is a downstream effect of the genomic instability caused by the compound. The cGAS (cyclic GMP-AMP synthase) protein is a key cytosolic DNA sensor that, upon binding to double-stranded DNA, initiates a signaling cascade through the STING (stimulator of interferon genes) adaptor protein. nih.gov
The mechanism by which this compound activates this pathway begins with the accumulation of DNA damage. The stabilization of G-quadruplexes by this compound disrupts normal DNA replication and transcription, leading to the formation of DNA double-strand breaks. embopress.orgnih.gov This is particularly evident in cells with deficiencies in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. embopress.orgnih.govnih.gov In these cells, the pyridostatin-induced DNA lesions are not efficiently repaired, leading to genomic instability and the formation of micronuclei. embopress.org These micronuclei, which are small, extranuclear bodies containing fragments of chromosomes, are a source of cytosolic DNA that can be detected by cGAS. embopress.org
Upon activation by cytosolic DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING on the endoplasmic reticulum. This leads to the phosphorylation of transcription factors such as IRF3 (interferon regulatory factor 3), resulting in the production of type I interferons and other pro-inflammatory cytokines. nih.gov Studies have shown that treatment with this compound leads to increased phosphorylation of IRF3, indicative of cGAS/STING pathway activation. nih.govembopress.org This activation of an innate immune response within the tumor microenvironment can contribute to the anti-tumor effects of this compound. nih.gov
Table 2: Markers of cGAS/STING Pathway Activation by this compound in BRCA2-deficient cells
| Cell Line | Treatment Duration | Phosphorylation of KAP1 (Ser824) | Phosphorylation of IRF3 (Ser386) | Reference |
|---|---|---|---|---|
| H1299 (BRCA2-deficient) | 24 hours | Increased | Increased | nih.gov |
| H1299 (BRCA2-deficient) | 48 hours | Further Increased | Further Increased | nih.gov |
| H1299 (BRCA2-deficient) | 72 hours | Sustained High Levels | Sustained High Levels | nih.gov |
Compound Name Table | Compound Name | | | :--- | | this compound | | Olaparib | | Paclitaxel (B517696) | | Talazoparib (B560058) | | NU-7441 | | AZD7762 | | KU55933 | | Etoposide | | BNS-22 | | Aphidicolin | | 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) |
Synthetic Chemistry and Structure Activity Relationships of Pyridostatin Hydrochloride Analogues
Core Scaffold Design and Chemical Synthesis Methodologies
The fundamental structure of Pyridostatin (B1662821) was designed to feature key elements for G4 recognition: a flat, electron-deficient aromatic core for π-π stacking interactions with the G-quartet, and flexible side chains to interact with the grooves and loops of the G4 structure. nih.gov
The synthesis of the central N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold is a key process in the generation of Pyridostatin and its derivatives. nih.govresearchgate.net The general and most common synthetic approach involves the coupling of a pyridine-based central unit with two quinoline-based side units. nih.gov
A typical methodology is the reaction between pyridine-2,6-dicarbonyl dichloride and the desired aminoquinoline or amino-isoquinoline. mdpi.comnih.gov This condensation reaction is often performed in a suitable solvent like toluene (B28343) at reflux temperature. nih.gov An alternative starting material for the central pyridine (B92270) core is chelidamic acid. researchgate.net For instance, reacting pyridine-2,6-dicarbonyl dichloride with two equivalents of an appropriate aminoquinoline yields the symmetrical dicarboxamide scaffold. nih.govnih.gov This modular approach allows for the incorporation of various quinoline (B57606) derivatives to explore different substitution patterns. nih.gov
The synthesis can be summarized in the following reaction scheme:
Step 1: Preparation of the acid chloride from pyridine-2,6-dicarboxylic acid (or starting with the commercially available pyridine-2,6-dicarbonyl dichloride). researchgate.netmdpi.com
Step 2: Amide bond formation by reacting the di-acid chloride with two equivalents of a selected aminoguinoline derivative. nih.govresearchgate.net
This straightforward and efficient synthetic route provides access to a wide range of analogues based on the N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide framework. nih.govresearchgate.net
With the core scaffold secured, derivatization strategies focus on modifying the peripheral groups to enhance G4-stabilizing properties and introduce new functionalities. nih.govresearchgate.net Research has shown that while the central scaffold remains unaltered, systematic variation of the side chains is crucial for modulating biological activity. nih.govresearchgate.net
Key derivatization strategies include:
Side Chain Variation: A primary strategy involves altering the substituents on the quinoline rings. This includes varying the length and chemical nature of the side chains, introducing cationic, neutral, or even glycosidic groups. nih.gov These modifications are intended to improve water solubility and influence interactions with the G4 grooves and phosphate (B84403) backbone. nih.govnih.gov
Late-Stage Functionalization: The use of "click chemistry" has proven to be an effective method for late-stage derivatization. nih.gov For example, introducing an alkyne handle onto the scaffold allows for the subsequent copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This enables the attachment of more complex functionalities, such as sugars, at a late stage of the synthesis, providing significant flexibility to the synthetic scheme. nih.govnih.gov
Core Modification: While most strategies maintain the core, some modifications have been explored. This includes the introduction of a chlorine atom onto the central pyridine ring. Such a modification is intended to alter the electron density of the core, which could potentially enhance interactions with G-quadruplex loops and provide additional selectivity over duplex DNA. nih.gov
These strategies have enabled the synthesis of a diverse library of Pyridostatin analogues, each designed to probe specific aspects of the structure-activity relationship. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for G-quadruplex Stabilization
Structure-activity relationship (SAR) studies have been instrumental in understanding how specific structural features of Pyridostatin analogues contribute to their ability to bind and stabilize G-quadruplex structures.
The side chains appended to the quinoline moieties play a critical role in the G4 stabilization potential of Pyridostatin analogues. nih.gov These flexible chains interact with the phosphate backbone and loops of the G4 structure, contributing significantly to binding affinity and selectivity. nih.govresearchgate.net
Systematic studies have revealed several key findings:
Chain Length: Modifications in the length of the alkyl side chains have a noticeable effect. Generally, a side chain length of three carbons has been found to confer higher G4 stabilization compared to a two-carbon chain. nih.gov
Cationic Groups: The presence of terminal cationic groups, such as aliphatic amines, is a crucial feature. These groups can engage in favorable electrostatic interactions and hydrogen bonding with the negatively charged phosphate backbone of the DNA, thereby increasing binding affinity. nih.govresearchgate.net
Functional Groups: The nature of the functional groups on the side chains significantly impacts water solubility and biological activity. The introduction of diverse functionalities, from simple amines to more complex glycosidic units, can fine-tune the molecule's properties. nih.gov However, certain substitutions can be detrimental; for instance, methoxy-substitutions on the side chains were found to almost completely eliminate the G4 stabilization potential. nih.gov
The differential effects of these side chain modifications highlight their importance in modulating both the biophysical and biological activity of the compounds. nih.gov
| Compound Analogue | Side Chain Modification | Observed Effect on G4 Stabilization | Reference |
|---|---|---|---|
| General Trend | Three-carbon chain vs. Two-carbon chain | Higher stabilization with three-carbon chains | nih.gov |
| Pyridostatin (PDS) | Aliphatic amine side chains | Increases affinity via interaction with phosphate backbone | nih.govresearchgate.net |
| Analogue 14 | Methoxy-substitutions on side chains | Stabilization potential almost eliminated | nih.gov |
The central aromatic core of Pyridostatin is the primary site of interaction with the G-quadruplex. Its planar structure and electronic properties are finely tuned for selective recognition of the G-tetrads.
π-π Stacking: The rigid, planar aromatic rings of the N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold are designed to match the flat surface of the G-tetrads. This allows for effective π-π stacking interactions, which are a major driving force for binding. nih.govresearchgate.net The flexible amide linkers allow the quinoline rings to adaptively match the G-tetrad planes, enhancing these stacking interactions and achieving specific recognition. nih.gov
Hydrogen Bonding: Beyond stacking, the amide (N-H) bonds within the scaffold play a direct role in recognition. These groups can act as hydrogen bond donors, interacting with the O6 carbonyl groups of the guanines in the G-tetrad. This interaction provides an additional layer of affinity and specificity, a feature not common to all G4 ligands. nih.gov
Electron Density: The electron density of the aromatic core can influence binding. The introduction of electron-withdrawing groups, such as a chlorine atom on the pyridine ring, is a strategy employed to modulate these electronic properties. nih.gov Such changes can affect the stacking interactions and potentially introduce new interactions with the G4 loops, further refining selectivity.
These combined features—a large aromatic surface for stacking and specific hydrogen bonding capabilities—are central to the high selectivity and affinity that Pyridostatin and its analogues exhibit for G-quadruplex DNA over duplex DNA. nih.gov
Development of Biotinylated and Fluorinated Analogues
To facilitate the study of Pyridostatin's biological mechanism of action, analogues featuring specific chemical tags have been developed. These tags serve as molecular probes for detection and isolation of the compound and its biological targets.
A biotinylated analogue of Pyridostatin has been synthesized and successfully utilized as a tool in molecular biology. nih.govresearchgate.net Biotin (B1667282) has a very high affinity for the protein streptavidin, and this interaction can be exploited for affinity-based purification. The biotinylated Pyridostatin probe has been used to selectively pull-down telomeric DNA fragments from a complex genomic DNA sample, demonstrating its ability to bind to its target G4 structures within a biological context. nih.govresearchgate.net This approach provides powerful evidence for the in-cellulo target engagement of the compound.
Fluorinated analogues have also been developed. One such derivative incorporates a side chain containing a fluorinated benzene (B151609) ring. nih.gov The introduction of fluorine atoms (¹⁹F) into a drug molecule provides a unique spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies. nih.govwikipedia.org Since the human body has a negligible natural fluorine background, ¹⁹F NMR can be used to detect and monitor the fluorinated drug in biological systems without interference. wikipedia.org This allows for the investigation of drug distribution, metabolism, and interaction with biological targets in a non-invasive manner. nih.gov The high sensitivity of the ¹⁹F nucleus and the wide chemical shift range make it an excellent probe for such studies. wikipedia.org
| Analogue Type | Functional Group | Purpose/Application | Reference |
|---|---|---|---|
| Biotinylated Analogue | Biotin | Affinity pull-down of G-quadruplex DNA from genomic extracts | nih.govresearchgate.net |
| Fluorinated Analogue | Fluorinated benzene ring | Serves as a probe for 19F NMR studies to track the molecule in biological systems | nih.govnih.govwikipedia.org |
Affinity Probe Design for G-quadruplex Isolation
A significant challenge in understanding the biological roles of G-quadruplexes is their isolation from the complex cellular environment. To address this, pyridostatin analogues have been engineered as affinity probes. A notable example is a biotinylated derivative of pyridostatin, designed for the selective pulldown of G-quadruplex structures from human cells.
The design of this affinity probe involved the strategic attachment of a biotin molecule to the pyridostatin scaffold via a hydrophilic linker. Biotin's high affinity for streptavidin is exploited to capture the probe-bound G-quadruplexes using streptavidin-coated magnetic beads. The core structure of pyridostatin provides the necessary binding affinity and selectivity for G-quadruplex DNA over duplex DNA. The introduction of the biotin tag was carefully considered to ensure it did not significantly compromise the G-quadruplex stabilizing potential of the parent molecule.
The effectiveness of this biotinylated pyridostatin analogue as an affinity probe has been demonstrated in vitro. It has been shown to selectively pull down G-quadruplex-forming DNA sequences, such as the human telomeric sequence (H-telo), from solutions also containing double-stranded DNA. This methodology has been successfully applied to a variety of DNA and RNA G-quadruplexes in vitro and has been used to isolate telomeric DNA containing G-quadruplex motifs from cells, providing further evidence for the existence of these structures in a cellular context.
Below is a table summarizing the key features of the pyridostatin-based affinity probe:
| Component | Function | Reference |
| Pyridostatin Scaffold | Provides high-affinity and selective binding to G-quadruplex structures. | |
| Biotin Affinity Tag | Enables the capture of the probe-DNA complex using streptavidin-coated beads. | |
| Hydrophilic Linker | Connects the pyridostatin scaffold to the biotin tag without significantly impairing G-quadruplex binding. |
Preclinical Research Applications and Models Excluding Clinical Human Trials
In Vitro Cellular Models
The effects of pyridostatin (B1662821) have been extensively characterized in numerous cell-based models, providing foundational insights into its mechanisms of action and potential therapeutic applications.
Cancer Cell Line Studies (e.g., HeLa, HT1080, U2OS, A549)
Pyridostatin has demonstrated significant anti-proliferative effects across a range of human cancer cell lines. Studies have shown that by stabilizing G4 structures, the compound can induce DNA damage, activate DNA damage response (DDR) signaling, and cause cell cycle arrest, predominantly in the G2 phase. medchemexpress.comresearchgate.netresearchgate.net This activity has been observed in various cancer types, including adenocarcinoma (HeLa), fibrosarcoma (HT1080), and osteosarcoma (U2OS) cells. nih.govnorthwestern.edu
The primary mechanism involves the induction of replication- and transcription-dependent DNA damage. medchemexpress.comresearchgate.net In HeLa cells, for instance, pyridostatin treatment was found to downregulate the expression of 22 proteins, including the human positive cofactor 4 (PC4), which is involved in DNA repair. nih.gov This disruption of DNA maintenance and repair processes contributes to the compound's cytotoxic effects. Research has also highlighted pyridostatin's ability to target the proto-oncogene Src, reducing its protein levels and consequently inhibiting Src-dependent cellular motility in breast cancer cells. medchemexpress.comresearchgate.netresearchgate.net The growth-inhibitory properties of pyridostatin have been quantified in several cell lines, showing potency in the high nanomolar to low micromolar range. nih.gov
| Cell Line | Cancer Type | IC₅₀ (μM) after 72h | Observed Effects |
|---|---|---|---|
| HeLa | Cervical Adenocarcinoma | 0.9 ± 0.1 | Growth inhibition, Downregulation of DNA repair proteins. nih.govnih.gov |
| HT1080 | Fibrosarcoma | 0.4 ± 0.1 | Growth inhibition, High selectivity. nih.gov |
| U2OS | Osteosarcoma | 1.1 ± 0.1 | Growth inhibition, Cell cycle arrest. researchgate.netnih.gov |
| DLD1 (BRCA2-/-) | Colorectal Adenocarcinoma | Data Not Quantified | Specific toxicity in BRCA2-deficient cells. nih.gov |
| HCT116 (BRCA2-/-) | Colorectal Carcinoma | Data Not Quantified | Selective toxicity in BRCA2-deficient cells. nih.gov |
Normal Cell Line Comparisons (e.g., WI-38)
A critical aspect of preclinical evaluation is determining the selectivity of a compound for cancer cells over normal, non-cancerous cells. Comparative studies using pyridostatin on the normal human lung fibroblast cell line, WI-38, have shown that the compound exhibits a degree of selectivity for cancer cells. nih.gov
Generally, pyridostatin and its analogues display lower IC₅₀ values—indicating higher potency—in cancer cell lines compared to the WI-38 line. nih.govnorthwestern.edu For example, pyridostatin was found to be 18.5 times more selective for inhibiting the growth of HT1080 fibrosarcoma cells than WI-38 fibroblasts. nih.gov This selective action suggests that the cellular context, potentially related to the higher proliferative rate and altered DNA repair pathways in cancer cells, influences the efficacy of G4 stabilization as a therapeutic strategy.
| Cell Line | Cell Type | IC₅₀ (μM) after 72h | Selectivity Ratio (WI-38 IC₅₀ / Cancer Cell IC₅₀) |
|---|---|---|---|
| WI-38 | Normal Lung Fibroblast | 7.4 ± 0.4 | N/A |
| HeLa | Cervical Adenocarcinoma | 0.9 ± 0.1 | 8.2 |
| HT1080 | Fibrosarcoma | 0.4 ± 0.1 | 18.5 |
| U2OS | Osteosarcoma | 1.1 ± 0.1 | 6.7 |
Primary Neuronal Culture Investigations
Beyond oncology, pyridostatin has been utilized as a chemical probe to understand the role of G4s in neuronal function and neurodegeneration. In primary rat cortical neuron cultures, pyridostatin has been shown to be cytotoxic. nih.gov Treatment with the compound leads to a cascade of neurotoxic events, including neurite retraction, synaptic loss, and dose-dependent neuronal death. medchemexpress.comresearchgate.netresearchgate.netnih.gov
Mechanistically, pyridostatin induces the formation of DNA double-strand breaks (DSBs) in neurons. nih.gov It also downregulates the transcription of the Brca1 gene, which is crucial for DNA repair. nih.gov This suggests that by stabilizing G4 structures in the Brca1 promoter, pyridostatin stalls DNA polymerase during transcription, leading to reduced BRCA1 protein levels and impaired DNA repair capacity. nih.gov A genome-wide gene expression analysis in primary neurons treated with pyridostatin revealed that it differentially expressed 901 genes, affecting networks involved in p53 signaling, cellular senescence, and immune response. researchgate.net These findings identify G4 stabilization as a potential mechanism contributing to DNA damage accumulation and neurodegeneration. nih.gov
B Lymphocyte Models
The role of G4 stabilization has also been explored in the context of B-cell malignancies. The B-cell lymphoma-2 (Bcl-2) gene, whose overexpression is linked to chemotherapy resistance and poor prognosis in various cancers, contains G4 structures in its promoter region. nih.gov While direct studies on B-lymphocyte cell lines using pyridostatin are limited, research on pyridostatin analogues has provided relevant insights. An analogue, designated PDF, was specifically designed to target and stabilize the G4s in the Bcl-2 promoter. nih.gov In human laryngeal squamous carcinoma cells (Hep-2), this analogue was shown to significantly suppress Bcl-2 transcriptional activation and induce apoptosis. nih.gov This research highlights a mechanism by which pyridostatin-like compounds can act as inhibitors of a key anti-apoptotic protein frequently overexpressed in B-cell lymphomas. nih.gov
Cerebral Endothelial Cells
The integrity of the blood-brain barrier, which is formed by cerebral endothelial cells (CECs), is vital for brain health. Senescence in these cells can contribute to cerebrovascular dysfunction. Pyridostatin has been used as a research tool to investigate the mechanisms of aging in cultured primary CECs isolated from mice. In this model, pyridostatin was used to stabilize G4 structures to probe their role in regulating gene expression related to aging. The study found that G4 stabilization upregulated Cysteine-rich angiogenic inducer 61 (CCN1), a protein known to induce senescence. This application demonstrates the utility of pyridostatin in studying the molecular pathways of cellular aging in specialized vascular cells of the brain.
In Vivo Animal Models
The preclinical efficacy of pyridostatin has been evaluated in several in vivo animal models, primarily using mouse xenografts for cancer research. These studies have been crucial in demonstrating the compound's anti-tumoral activity in a complex biological system.
Research has focused on its potent effects against tumors with deficiencies in the BRCA1 or BRCA2 genes, which are critical for homologous recombination-based DNA repair. nih.gov In mouse xenograft models using BRCA2-deficient human colorectal adenocarcinoma (DLD1) and colorectal carcinoma (HCT116) cells, pyridostatin effectively and selectively inhibited tumor growth compared to their BRCA2-proficient counterparts. nih.gov The anti-tumor effect was comparable to that of the PARP inhibitor talazoparib (B560058), a clinically approved drug for BRCA-mutated cancers. nih.gov
Furthermore, pyridostatin has shown efficacy in models of acquired resistance to PARP inhibitors. It demonstrated significant anti-tumor activity in a patient-derived xenograft (PDTX) model of BRCA1-mutated cancer that had developed resistance to PARP inhibitor therapy. nih.gov Mechanistically, pyridostatin was shown to inflict DNA damage in the tumor tissue, as evidenced by increased levels of the DNA damage marker γH2AX. nih.gov These findings establish pyridostatin as a promising agent for targeting BRCA-deficient tumors, including those that have become resistant to existing therapies. nih.gov
Xenograft Models of BRCA1/2-Deficient Tumors
Pyridostatin hydrochloride has demonstrated significant anti-tumoral activity in xenograft models of BRCA1/2-deficient cancers. In these models, human cancer cells are implanted into immunocompromised mice. Studies have shown that xenograft tumors lacking BRCA1 or BRCA2 are hypersensitive to pyridostatin. medchemexpress.com
Research has indicated that pyridostatin effectively inhibits the growth of BRCA2-deficient xenograft tumors. nih.gov Its efficacy in this context has been compared to that of PARP inhibitors, a class of drugs already used in the clinical setting for BRCA-mutated cancers. nih.gov For instance, in a study using BRCA2-deficient DLD1 cells to create xenograft tumors, pyridostatin was shown to effectively and specifically inhibit tumor growth. nih.gov This effect was not observed in BRCA2-proficient tumors, highlighting the targeted nature of pyridostatin's activity. nih.gov A similar selective toxicity was observed in a second tumor model using isogenic BRCA2+/+ and BRCA2−/− colorectal carcinoma HCT116 cells. nih.gov
The mechanism behind this selective activity involves the induction of DNA damage. nih.gov In BRCA1/2-deficient cells, the homologous recombination (HR) pathway for DNA repair is compromised. nih.gov Pyridostatin's stabilization of G4 structures leads to replication fork stalling and DNA double-strand breaks. nih.gov While healthy cells can repair this damage, the absence of functional BRCA1 or BRCA2 makes cancer cells particularly vulnerable to the effects of pyridostatin. nih.govnih.gov
Patient-Derived Xenograft (PDX) Models
The efficacy of this compound has also been evaluated in patient-derived xenograft (PDX) models. PDX models, where tumor tissue from a patient is directly implanted into mice, are considered to more accurately reflect the heterogeneity and biology of human tumors compared to traditional cell line-derived xenografts. nih.govgbiosciences.com
Studies have shown that pyridostatin exhibits high specific activity against BRCA1/2-deficient tumors in PDX models. nih.govresearchgate.net Notably, this includes tumors that have developed resistance to PARP inhibitors (PARPi), a significant challenge in the clinical management of BRCA-mutated cancers. nih.govresearchgate.net This suggests that pyridostatin could offer a therapeutic option for patients whose tumors have stopped responding to standard PARPi treatment. The ability of pyridostatin to overcome PARPi resistance has been demonstrated in PDX models of BRCA1-deficient tumors. nih.gov
Assessment of Anti-Tumor Activity in Rodent Models
The anti-tumor activity of this compound has been rigorously assessed in various rodent models, providing crucial data on its in vivo efficacy. These studies have consistently demonstrated that pyridostatin can effectively suppress the growth of tumors with BRCA1/2 deficiencies. nih.gov
The in vivo activity of pyridostatin has been shown to be comparable to that of the PARP inhibitor talazoparib in inhibiting the growth of BRCA2-deficient tumors. nih.gov Furthermore, in models of PARPi-resistant tumors, pyridostatin treatment effectively suppressed tumor growth where talazoparib did not. nih.gov This underscores the potential of pyridostatin in treating resistant cancers. Research has also confirmed that pyridostatin is well-tolerated in vivo in mice, which is a critical factor for its potential therapeutic development. nih.gov
| Model Type | Cancer Cell Line/Tumor Type | Genetic Background | Key Finding | Reference |
|---|---|---|---|---|
| Xenograft | DLD1 | BRCA2-deficient | Effectively and specifically inhibited tumor growth. | nih.gov |
| Xenograft | HCT116 | BRCA2-deficient | Showed selective toxicity against deficient tumors. | nih.gov |
| Patient-Derived Xenograft (PDX) | BRCA1/2-deficient tumors | BRCA1/2-deficient | Exhibited high specific activity, including in PARPi-resistant tumors. | nih.govresearchgate.net |
| Allograft | Mouse mammary tumor cells | Brca1−/− Tp53bp1−/− (PARPi-resistant) | Effectively suppressed tumor growth, unlike the PARPi talazoparib. | nih.gov |
Neurotoxicity and Brain Aging Models in Mice
While the primary focus of preclinical research on this compound has been its anti-cancer effects, its impact on the central nervous system has also been investigated. As a G4-stabilizing agent, pyridostatin has the potential to affect neuronal cells.
In vitro studies using cultured primary neurons have shown that pyridostatin can be neurotoxic, causing neurite retraction, synaptic loss, and dose-dependent neuronal death. medchemexpress.commedchemexpress.com It also promotes the formation of DNA double-strand breaks in these neurons. medchemexpress.commedchemexpress.com
Extrapolating from these in vitro findings, future studies in mice are suggested to determine if G-quadruplex structures contribute to brain aging and neurodegeneration. medchemexpress.com The potential for pyridostatin-like small molecules to promote neurodegeneration highlights the need for careful evaluation of its neurological effects in in vivo models. medchemexpress.com
Combination Therapies in Preclinical Settings
To enhance the anti-tumor efficacy of this compound and to overcome potential resistance mechanisms, its use in combination with other therapeutic agents has been explored in preclinical settings.
Synergistic Effects with DNA Damage Agents
The mechanism of action of this compound, which involves inducing DNA damage, makes it a prime candidate for combination with other DNA-damaging agents. Research has shown that paclitaxel (B517696), a chemotherapy drug that also impacts DNA, potentiates the in vivo toxicity of pyridostatin. nih.govembopress.org This suggests a synergistic interaction where the combination of the two drugs is more effective at killing cancer cells than either agent alone.
Combination with DNA Repair Pathway Inhibitors (e.g., DNA-PKcs inhibitors, PARP inhibitors)
A particularly promising strategy is the combination of this compound with inhibitors of DNA repair pathways. Since pyridostatin-induced DNA damage in BRCA1/2-deficient cells can be repaired by the canonical non-homologous end joining (C-NHEJ) pathway, inhibiting this pathway can enhance pyridostatin's efficacy. nih.govnih.gov
Chemical inhibitors of DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), a key component of the C-NHEJ pathway, have been shown to act synergistically with pyridostatin in eliminating BRCA1/2-deficient cells and tumors. nih.govnih.gov The combination of pyridostatin with the DNA-PKcs inhibitor NU-7441 has been reported to have a synergistic effect. nih.gov
While pyridostatin has shown efficacy in PARP inhibitor-resistant models, the potential for combining it with PARP inhibitors in other contexts remains an area of interest for future preclinical investigation. nih.gov
| Combination Agent | Mechanism of Combination Agent | Model Type | Key Finding | Reference |
|---|---|---|---|---|
| Paclitaxel | DNA damaging agent | In vivo (mice) | Potentiates the in vivo toxicity of pyridostatin. | nih.govembopress.org |
| NU-7441 | DNA-PKcs inhibitor (C-NHEJ pathway) | In vitro and in vivo (mice) | Acts synergistically with pyridostatin to eliminate BRCA1/2-deficient cells and tumors. | nih.govnih.gov |
| NU-7441 + Paclitaxel | DNA-PKcs inhibitor + DNA damaging agent | In vivo (mice) | Effectively suppresses or eradicates BRCA1/2-deficient tumors, with long-term anti-cancer activity and increased survival. | nih.gov |
Strategies for Overcoming Therapeutic Resistance (e.g., PARP Inhibitor Resistance)
The emergence of resistance to targeted therapies, such as poly (ADP-ribose) polymerase (PARP) inhibitors, presents a significant challenge in cancer treatment. psu.edufrontiersin.org this compound has been investigated in preclinical models as a strategy to counteract such resistance, particularly in tumors with deficiencies in the BRCA1 or BRCA2 genes. nih.govnih.gov As a G-quadruplex (G4) stabilizing agent, Pyridostatin introduces a distinct form of DNA damage, creating a therapeutic vulnerability in cancer cells that have become refractory to PARP inhibitors. nih.govmedchemexpress.com
Research has demonstrated that Pyridostatin is effective against BRCA1/2-deficient tumors, including patient-derived xenograft (PDTX) models that have developed resistance to PARP inhibitors. nih.govnih.gov The primary mechanism of PARP inhibitor resistance often involves the restoration of homologous recombination (HR) or the stabilization of replication forks. psu.eduyoutube.com Pyridostatin circumvents these resistance mechanisms by inducing a different type of cellular stress. By stabilizing G-quadruplex structures, it disrupts DNA replication, leading to replication fork stalling and the formation of DNA double-strand breaks (DSBs). nih.govnih.gov
In cells lacking functional BRCA1 or BRCA2 proteins, these DSBs cannot be efficiently repaired by the HR pathway. nih.gov Consequently, the cells are forced to rely on alternative, more error-prone repair pathways like canonical non-homologous end joining (C-NHEJ). nih.gov This reliance on C-NHEJ creates a new synthetic lethal opportunity. Preclinical studies have shown that combining Pyridostatin with an inhibitor of DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), a critical component of the C-NHEJ pathway, results in a synergistic increase in cancer cell death. nih.gov
Furthermore, Pyridostatin has been shown to be effective in PARP inhibitor-resistant tumor models where resistance was acquired through the loss of the p53-binding protein 1 (53BP1). nih.gov The DNA damage inflicted by Pyridostatin also leads to the formation of micronuclei containing cytosolic DNA, which in turn activates the cGAS/STING-dependent innate immune pathway, suggesting another potential anti-tumor mechanism. nih.govnih.gov
Combination strategies have been explored to enhance the efficacy of Pyridostatin in resistant settings. The triple combination of Pyridostatin, a DNA-PKcs inhibitor (such as NU-7441), and paclitaxel has been shown to effectively suppress or even eliminate BRCA1- or BRCA2-deficient tumors in preclinical models. nih.gov Paclitaxel, a standard chemotherapeutic agent, was found to potentiate the in vivo toxicity of Pyridostatin, highlighting a multi-pronged approach to overcoming therapeutic resistance. nih.govnih.gov
The following table summarizes key findings from preclinical research on this compound for overcoming therapeutic resistance.
Table 1: Preclinical Research on this compound in Overcoming Therapeutic Resistance
| Model System | Resistance Mechanism | Therapeutic Strategy | Key Findings | Reference(s) |
|---|---|---|---|---|
| Brca1-/-, Tp53bp1-/- Mouse Mammary Tumor Cells | PARP Inhibitor Resistance via 53BP1 loss | Pyridostatin Monotherapy | Pyridostatin impairs the growth of PARP inhibitor-resistant tumors. | nih.gov |
| BRCA1/2-deficient Tumors (including PDTX) | Acquired PARP Inhibitor Resistance | Pyridostatin Monotherapy | Pyridostatin specifically eliminates BRCA1/2-deficient tumors resistant to PARP inhibitors by inducing DSBs repaired by C-NHEJ. | nih.govnih.gov |
| BRCA1/2-deficient Cells and Tumors | Acquired PARP Inhibitor Resistance | Pyridostatin + DNA-PKcs Inhibitor (NU-7441) | Synergistic elimination of BRCA1/2-deficient cells and tumors. | nih.gov |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| NU-7441 |
| Paclitaxel |
| This compound |
Advanced Methodological Approaches in Pyridostatin Hydrochloride Research
Biophysical Characterization of G-quadruplex Interactions
Biophysical methods are fundamental to understanding the direct interaction between pyridostatin (B1662821) and G-quadruplex structures. These techniques elucidate the thermodynamics, kinetics, and structural dynamics of the binding events.
Förster Resonance Energy Transfer (FRET)-melting assays are a powerful tool to assess the thermal stabilization of G-quadruplex DNA upon ligand binding. In this technique, a G-quadruplex-forming oligonucleotide is dually labeled with a FRET donor and acceptor pair. In the folded G-quadruplex state, the donor and acceptor are in close proximity, resulting in a high FRET signal. As the temperature increases, the G-quadruplex unfolds, increasing the distance between the fluorophores and causing a decrease in the FRET signal. The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, can be accurately determined.
The presence of a stabilizing ligand like pyridostatin hydrochloride increases the Tm. The change in melting temperature (ΔTm) is a direct measure of the ligand's ability to stabilize the G-quadruplex structure. Research has shown that pyridostatin and its analogues can significantly stabilize telomeric G-quadruplex DNA. nih.gov For instance, a large number of pyridostatin analogues have demonstrated the ability to increase the melting temperature of human telomeric G-quadruplexes (H-Telo) by up to 35 K at a 1 μM concentration. nih.gov This high stabilization potential is also accompanied by a high selectivity for G-quadruplex DNA over double-stranded DNA. nih.gov
| Compound | Concentration (μM) | ΔTm (K) |
|---|---|---|
| Pyridostatin Analogues (a series) | 1 | Up to 35 |
Circular Dichroism (CD) spectroscopy is an essential technique for characterizing the conformation of G-quadruplexes and observing structural changes induced by ligand binding. msstate.edu G-quadruplexes are chiral molecules and thus absorb left and right circularly polarized light differently, giving rise to a characteristic CD spectrum. The shape of the spectrum provides information about the topology of the G-quadruplex, such as parallel, antiparallel, or hybrid structures.
Initial CD scans of sequences like the c-MYC G-quadruplex show characteristic peaks, such as a negative signal at 240 nm and a positive signal at 260 nm, which confirm the presence of a Type I (parallel) G-quadruplex conformation. msstate.edu Upon the addition of pyridostatin, changes in the CD signal are observed. For instance, a slight attenuation of the signal can occur, indicating an interaction and potential structural adjustment. msstate.edu In some cases, pyridostatin can induce a conformational shift. For example, with certain mutant G-quadruplex sequences, pyridostatin has been observed to shift the equilibrium from a parallel conformation towards a Type II antiparallel structure. msstate.edu This is indicative of the ligand's ability to not only bind to but also influence the folding landscape of G-quadruplex DNA. msstate.edu
Single-molecule techniques, such as laser tweezers, provide a unique platform to probe the mechanical, kinetic, and thermodynamic properties of pyridostatin binding to a single G-quadruplex molecule. nih.gov In a typical setup, a single DNA construct containing a telomeric G-quadruplex sequence is tethered between two beads, one held by a micropipette and the other by an optically trapped bead. By moving the micropipette, a stretching force can be applied to the DNA, and the force-extension curve can be measured. The unfolding of the G-quadruplex is observed as a distinct rip in this curve.
The presence of pyridostatin significantly increases the force required to unfold the G-quadruplex, demonstrating its mechanical stabilization of the structure. nih.gov Using a force-jump approach, researchers have observed that pyridostatin promotes the folding of telomeric G-quadruplexes. nih.gov This increased mechanical stability allows for the determination of the dissociation constant (Kd), a measure of binding affinity. Through this single-molecule approach, the Kd of pyridostatin for telomeric G-quadruplexes was determined to be 490 ± 80 nM. nih.gov
| Method | Parameter | Value |
|---|---|---|
| Single-Molecule Force Spectroscopy | Dissociation Constant (Kd) | 490 ± 80 nM |
Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution structural information about G-quadruplexes and their complexes with ligands like pyridostatin. acs.org 1D ¹H NMR spectra of G-quadruplexes show characteristic signals for the imino protons involved in the Hoogsteen hydrogen bonds of the G-quartets, typically in the range of 10.5 to 12 ppm. researchgate.net
The addition of pyridostatin to a G-quadruplex solution leads to noticeable changes in the NMR spectrum. A shift in the imino proton signals is a clear indication of ligand binding. researchgate.net It has been demonstrated that pyridostatin has at least a 1:1 binding mode with quadruplex motifs. msstate.edu Furthermore, NMR has been instrumental in showing that pyridostatin can interact with irregular quadruplex structures. msstate.edu Temperature-dependent NMR experiments can also provide information on the thermal stability of the complex. For example, a dimeric RNA G-quadruplex-pyridostatin complex was found to have a high thermal stability, with a melting temperature (Tm) greater than 90 °C. researchgate.net
| G-quadruplex Type | Method | Parameter | Value |
|---|---|---|---|
| Dimeric RNA G-quadruplex | NMR Spectroscopy | Melting Temperature (Tm) | > 90 °C |
Genomic and Transcriptomic Analysis Techniques
To understand the effects of this compound within the cellular context, genomic and transcriptomic techniques are employed to map its binding sites and downstream consequences on a global scale.
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-Seq) is a powerful method to identify the genomic locations of DNA-protein interactions or, in this context, the sites of drug-induced DNA structures or damage. While there isn't a direct antibody for pyridostatin, a modified approach using an antibody against the DNA damage marker γH2AX has been used to map the genomic targets of pyridostatin. researchgate.net The rationale is that the stabilization of G-quadruplexes by pyridostatin can lead to replication fork stalling and DNA damage, which in turn recruits γH2AX.
By comparing the γH2AX ChIP-Seq data from pyridostatin-treated and untreated cells, researchers can identify genomic regions where the drug induces DNA damage. This method has revealed that pyridostatin treatment leads to the formation of γH2AX domains in oncogenes and tumor suppressors that contain clusters of putative G-quadruplex forming sequences (PQS). researchgate.net For example, γH2AX domains were identified on chromosome 20 in the SRC proto-oncogene region. researchgate.net This antibody-based approach has been instrumental in identifying approximately 10,000 G-quadruplex structures within the chromatin of human cells, predominantly located in nucleosome-free regions. nih.gov This technique provides a genome-wide map of pyridostatin's activity and highlights its preferential targeting of G-quadruplexes in specific genomic loci. researchgate.netnih.gov
RNA Sequencing and Gene Expression Profiling
RNA sequencing (RNA-seq) is a powerful technique used to investigate the global impact of pyridostatin on the transcriptome. By stabilizing G4 structures, which are enriched in promoter regions and other regulatory elements of genes, pyridostatin can significantly alter gene expression. researchgate.netnih.gov
Research has shown that pyridostatin treatment modulates the expression of genes that contain clusters of potential G-quadruplex forming sequences. nih.gov A key finding from these profiling studies is the significant downregulation of specific genes following pyridostatin-induced DNA damage. For instance, in primary neurons, pyridostatin treatment leads to the transcriptional downregulation of the Brca1 gene, which is essential for DNA double-strand break (DSB) repair. researchgate.netnih.govnih.gov This effect is thought to occur because the pyridostatin/G4 complex stalls DNA polymerase during transcription. nih.gov Similarly, chromatin immunoprecipitation sequencing (ChIP-Seq) has identified that pyridostatin induces DNA damage signals (γH2AX) in the gene bodies of proto-oncogenes like SRC, leading to a subsequent reduction in their mRNA levels. nih.govmedchemexpress.com
Proteomic studies have complemented these findings, revealing that pyridostatin treatment in HeLa cancer cells resulted in the significant downregulation of 22 proteins and upregulation of 16 proteins, with the genes for these proteins often containing G4 potential sequences. nih.gov This indicates that the regulatory effects of pyridostatin are complex and not limited to simple transcriptional repression. nih.gov
Table 1: Selected Genes and Proteins Affected by this compound
| Gene/Protein | Cell Type | Method | Observed Effect | Reference |
|---|---|---|---|---|
| Brca1 | Primary Neurons | mRNA Analysis | Downregulation of transcription | nih.gov, researchgate.net |
| SRC | Human Breast Cancer Cells | ChIP-Seq, mRNA Analysis | Downregulation of mRNA and protein levels | nih.gov, medchemexpress.com |
| SUB1 (PC4) | HeLa Cells | MS Proteomics | Downregulation by 4.76-fold | nih.gov |
| Various | HeLa Cells | MS Proteomics | 22 proteins downregulated, 16 proteins upregulated | nih.gov |
Fluorescence In Situ Hybridization (FISH) for DNA Damage
Fluorescence In Situ Hybridization (FISH) is a cytogenetic technique used to detect and localize specific DNA sequences on chromosomes. youtube.com While immunofluorescence for DNA damage markers is more commonly cited in pyridostatin literature, FISH can be employed to investigate chromosomal integrity and locate specific sequences affected by pyridostatin-induced damage. For example, studies have used FISH with probes for specific repetitive DNA sequences, such as major satellite repeats and ribosomal DNA arrays, to show that pyridostatin causes recurrent DNA breaks and aberrant chromosomal fusions at these G4-rich regions in B lymphocytes. biorxiv.org This demonstrates that pyridostatin-induced G4 stabilization can lead to damage at specific, vulnerable genomic locations, which can be visualized using FISH. biorxiv.org
Cellular Imaging and Co-localization Studies
Cellular imaging techniques are indispensable for visualizing the subcellular localization of pyridostatin's effects, including the formation of G4 structures, induction of DNA damage, and the interplay between different cellular components.
Confocal Laser Scanning Microscopy (CLSM)
Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique used to create sharp, detailed images of specimens. In pyridostatin research, CLSM is frequently used for fluorescence imaging to observe the localization of G4 structures and their relationship with other cellular markers. nih.govoup.com For example, CLSM has been instrumental in co-localization studies of G4s and telomeres in single cells, providing visual evidence of pyridostatin's targets. nih.gov The technique allows for the optical sectioning of cells, eliminating out-of-focus light and enabling the reconstruction of three-dimensional structures, which is critical for accurately assessing the spatial relationships between fluorescently labeled molecules within the nucleus. researchgate.netresearchgate.net
Imaging of Telomeres and G-quadruplexes in Single Cells
Researchers have employed sophisticated imaging strategies to visualize the impact of pyridostatin on telomeres and G4 structures within individual cells. One such approach combines the Cas9-SunTag system for labeling specific DNA sequences (like telomeres) with immunofluorescence using G4-specific antibodies (e.g., BG4). nih.gov
Using this method with CLSM, studies have shown that pyridostatin treatment increases the formation of G4 structures. nih.gov Interestingly, while pyridostatin did induce G4 formation in telomeric regions, a more significant increase was observed in non-telomeric regions of the genome. nih.gov Co-localization analysis, by calculating the Pearson's correlation coefficient between the fluorescence signals for telomeres and G4s, quantitatively demonstrated that pyridostatin primarily targets non-telomeric nucleic acid sequences. nih.gov Other studies have noted that at low concentrations, pyridostatin-induced DNA damage foci rarely co-localize with the telomere binding protein TRF1, but this co-localization increases at higher concentrations, suggesting a dose-dependent targeting of telomeres. nih.govrsc.org
Table 2: Co-localization of G-quadruplexes and Telomeres after Pyridostatin Treatment
| Condition | Pearson's Correlation Coefficient (Rr) | Key Finding | Reference |
|---|---|---|---|
| Control (HeLa Cells) | 0.0743 | Baseline co-localization | nih.gov |
| Pyridostatin-treated (HeLa Cells) | 0.186 | Increased G4 formation in telomeres, but greater formation in non-telomeric regions | nih.gov |
Micronuclei and DNA Damage Foci Detection
A significant consequence of pyridostatin treatment is the induction of DNA damage and subsequent genomic instability. This is often visualized by detecting DNA damage foci and micronuclei.
DNA Damage Foci: The phosphorylation of histone H2AX on serine 139, creating γH2AX, is a well-established marker for DNA double-strand breaks (DSBs). nih.govyoutube.com Immunofluorescence staining for γH2AX reveals distinct nuclear foci at the sites of DNA damage. nih.gov Numerous studies have demonstrated that treating cells with pyridostatin leads to a robust increase in the number of γH2AX foci. nih.govresearchgate.net Similarly, foci of other DNA damage response proteins, such as 53BP1, are also induced by pyridostatin, confirming the activation of the DNA damage response pathway. nih.govaging-us.com This damage is observed to be dependent on both transcription and replication. researchgate.net
Micronuclei: Micronuclei are small, extranuclear bodies that contain damaged chromosome fragments or whole chromosomes left behind during mitosis. Their formation is a hallmark of genomic instability. acs.org Research has shown that the DNA damage inflicted by pyridostatin leads to the formation of micronuclei. biorxiv.orgnih.gov In BRCA2-deficient cells, pyridostatin treatment causes a time-dependent increase in cGAS-associated micronuclei, linking the G4-stabilizer-induced damage to the activation of innate immune responses. nih.gov The frequency of micronuclei formation serves as a direct indicator of the clastogenic effects resulting from pyridostatin's stabilization of G4 structures. biorxiv.orgacs.org
Gel Shift Assays
Electrophoretic Mobility Shift Assays (EMSA), or gel shift assays, are used to study protein-DNA or small molecule-DNA interactions in vitro. This technique has been pivotal in confirming the interaction between pyridostatin, G4 structures, and other molecules.
In one key experiment, a gel shift assay was used to demonstrate that an antibody specific to the G-quadruplex structure binds to a synthetic oligonucleotide corresponding to a putative G4-forming sequence in the Brca1 gene promoter. researchgate.netnih.govaging-us.com This finding supports the model that pyridostatin stabilizes a G4 structure in the Brca1 promoter, which then leads to transcriptional repression. nih.govnih.gov This method provides direct evidence that the sequence can indeed form a G4 structure that is recognizable by other molecules, validating it as a potential target for pyridostatin. researchgate.netaging-us.com The assay relies on the principle that a DNA fragment bound by a protein, antibody, or small molecule will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA, resulting in a "shifted" band.
Future Directions and Broader Academic Implications
Elucidation of Non-Canonical G-quadruplex Structures and Interactions
Pyridostatin (B1662821) hydrochloride has been instrumental in expanding our understanding of G-quadruplex (G4) structures beyond the canonical models. Research has revealed the specific molecular interactions that govern its high affinity and specificity for G4s. The rigid aromatic rings of Pyridostatin engage in π-π stacking with the G-tetrad planes, while flexible amide bonds allow for adaptive matching. Furthermore, its aliphatic amine side chains interact with the phosphate (B84403) backbone through hydrogen bonding and electrostatic forces, enhancing binding affinity. A unique interaction involves the N-H of the amide bonds forming hydrogen bonds with two O6 atoms of G-tetrad guanines.
Future research is focused on how Pyridostatin and its derivatives interact with a wider array of G4 structures. Studies have already shown that Pyridostatin can bind to and stabilize irregular or non-canonical G-quadruplexes, such as those with long loops or interrupted G-tracts, which were not predicted by early computational models. This interaction is significant as it suggests a much broader landscape of potential G4 targets in the genome than previously anticipated.
Moreover, derivatives of Pyridostatin are being used to probe the structural and functional differences between DNA and RNA G-quadruplexes. For instance, carboxypyridostatin (cPDS), a derivative, has shown high specificity for RNA G4 structures, such as the telomeric repeat-containing RNA (TERRA), over their DNA counterparts. Understanding the structural basis for this selectivity is a key area of investigation, with molecular dynamics simulations suggesting that ligand conformation and solvation play crucial roles. This line of inquiry is critical for developing molecules that can selectively target RNA-mediated processes.
| Interaction Type | Interacting Ligand Moiety | Interacting G4 Moiety | Reference |
| π-π Stacking | Rigid Aromatic Rings | G-tetrad Planes | , |
| Hydrogen Bonding / Electrostatic | Aliphatic Amine Side Chains | Phosphate Backbone | ,, |
| Hydrogen Bonding | Amide Bond N-H | Guanine (B1146940) O6 Atoms | ,, |
Investigation of Pyridostatin Hydrochloride in Other Disease Contexts
While initially explored in the context of oncology, the utility of this compound is being investigated across a spectrum of diseases due to the widespread role of G-quadruplexes in genetic regulation.
Oncology : Pyridostatin has demonstrated significant potential in treating cancers with specific genetic vulnerabilities. It shows a strong antitumor effect in BRCA1/2 mutated tumors, including those that have developed resistance to PARP inhibitors. The compound is known to target the promoter of the proto-oncogene Src, leading to reduced SRC protein levels and decreased cancer cell motility. Its mechanism often involves inducing telomere dysfunction and promoting a DNA damage response that leads to long-term growth arrest and cellular senescence.
Neurological Disorders : In the context of neuroscience, Pyridostatin has been identified as a potential modulator of neuronal processes, although with complex effects. In cultured primary neurons, it can induce neurotoxicity, causing neurite retraction, synaptic loss, and dose-dependent neuronal death. Mechanistically, Pyridostatin promotes DNA double-strand breaks in neurons and downregulates the transcription of Brca1, a critical gene for DNA repair. This suggests that G-quadruplex stabilization could play a role in neuronal aging and neurodegeneration, making it a target for further investigation in these conditions.
Infectious Diseases : The role of G-quadruplexes in viral genomes presents another therapeutic avenue. Research has shown that Pyridostatin can exhibit antiviral activity. Specifically, it has been found to decrease the synthesis of the Epstein-Barr virus-encoded nuclear antigen 1 (EBNA1), indicating that targeting G4 structures in viral mRNA could be a viable strategy for antiviral therapy.
| Disease Context | Key Findings | Cellular/Molecular Targets | References |
| Cancer | Effective against BRCA1/2 deficient and PARPi-resistant tumors. | Telomeres, Src proto-oncogene | ,, |
| Neurological Disorders | Induces neurotoxicity and DNA damage in primary neurons. | Brca1 gene promoter | ,, |
| Infectious Disease | Antiviral activity against Epstein-Barr Virus (EBV). | EBNA1 mRNA |
Rational Design of Next-Generation G-quadruplex Ligands
The detailed structural understanding of how Pyridostatin binds to G-quadruplexes provides a solid foundation for the rational design of new, more potent, and selective ligands. By modifying the core N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold, researchers have developed numerous analogues with improved biophysical and biological properties.
Key strategies in next-generation design include:
Modifying Side Chains : Altering the length and chemical nature of the side chains can fine-tune the electrostatic and hydrogen bonding interactions with the G4 phosphate backbone, thereby modulating binding affinity and selectivity.
Altering the Aromatic Core : Changes to the aromatic core can enhance π-π stacking interactions with the G-tetrads, potentially increasing stabilization capacity.
Achieving Specificity : A major goal is to develop ligands with high specificity for particular G-quadruplex structures (e.g., promoter vs. telomeric G4s) or for RNA over DNA G4s. The discovery of carboxypyridostatin (cPDS), which preferentially binds RNA G-quadruplexes, demonstrates the feasibility of this approach and opens the door to selectively targeting RNA-mediated gene regulation.
These efforts aim to create compounds with improved therapeutic indices, minimizing off-target effects while maximizing the desired biological response, such as inducing senescence in cancer cells or modulating the expression of specific genes.
Development of this compound as a Research Tool
Beyond its therapeutic potential, this compound has been adapted into a versatile chemical probe for studying the biology of G-quadruplexes. Its high affinity and selectivity make it an excellent tool for identifying and characterizing G4 structures and their functions within the cell.
Modified versions of Pyridostatin have been synthesized to facilitate these investigations:
Biotinylated Analogues : These derivatives allow for the affinity pull-down and isolation of G-quadruplexes and their associated proteins from cell lysates, helping to map G4 locations and identify interacting partners.
Clickable Analogues : "Click chemistry" compatible versions of Pyridostatin can be used for in situ labeling and visualization of G-quadruplexes within cells, providing spatial and temporal information about their formation and resolution.
Furthermore, Pyridostatin is used to probe the function of G4-processing enzymes. For example, it can inhibit the activity of G4-resolving helicases, such as the DHX36 gene product (also known as G4R1). By stabilizing G4s and preventing their unwinding, Pyridostatin helps researchers understand the cellular consequences of unresolved G4 structures, such as the induction of DNA damage and replication stress.
Understanding Resistance Mechanisms to G-quadruplex Stabilizers
A critical area of future research involves understanding and overcoming potential resistance mechanisms to G4-stabilizing drugs like this compound. While these compounds represent a novel therapeutic class, cancer cells may develop strategies to evade their effects.
Interestingly, Pyridostatin itself has shown efficacy in overcoming resistance to conventional chemotherapies and targeted agents.
Cisplatin Resistance : In drug-resistant ovarian cancer models, treatment with Pyridostatin has been shown to re-sensitize cells to cisplatin. It achieves this by downregulating key genes associated with the transcriptional networks that underpin the drug-tolerant state.
PARP Inhibitor Resistance : Pyridostatin is particularly effective in BRCA1/2-deficient tumor models that have acquired resistance to PARP inhibitors, a significant clinical challenge. One of the key mechanisms underlying this efficacy is the activation of the cGAS/STING innate immune pathway, which triggers an anti-tumor immune response.
Future studies will need to prospectively identify mutations or expression changes in G4-interacting proteins (e.g., helicases) or DNA damage response pathways that could confer resistance to Pyridostatin. This knowledge will be crucial for developing combination therapies that can pre-empt or overcome such resistance.
Systems Biology Approaches to G-quadruplex Ligand Effects
The cellular response to this compound is complex and multifaceted, necessitating systems-level approaches to fully comprehend its mechanism of action. Genome-wide and proteome-wide studies have begun to map the extensive impact of G4 stabilization.
Transcriptomics : RNA-sequencing of neurons treated with Pyridostatin revealed that hundreds of genes are differentially expressed. This analysis identified specific pathways being altered, including the upregulation of the E3 ubiquitin ligase Pirh2, which was subsequently linked to DNA damage in the nucleolus.
Proteomics : Quantitative mass spectrometry in HeLa cancer cells identified dozens of proteins whose expression levels change significantly upon Pyridostatin treatment. A key finding was the 4.76-fold downregulation of the protein PC4 (encoded by the SUB1 gene), a cofactor involved in transcription and DNA damage repair. This downregulation was shown to dramatically increase the cytotoxicity of a trans-platinum complex, suggesting a synergistic therapeutic strategy.
Genomic Mapping : Chromatin immunoprecipitation followed by sequencing (ChIP-seq) for DNA damage markers like γH2AX has been used to map the genomic sites of Pyridostatin-induced damage. These studies confirm that damage is enriched at genomic regions containing clusters of putative G-quadruplex forming sequences, directly linking the compound's activity to its intended targets.
These systems biology approaches provide an unbiased, global view of the cellular pathways affected by Pyridostatin, moving beyond a single-target perspective and revealing a complex network of interactions that collectively contribute to its biological effects, including cell cycle arrest and activation of the DNA damage response.
| Approach | Key Findings in Response to Pyridostatin | Implication | References |
| Transcriptomics (RNA-Seq) | 901 differentially expressed genes in neurons; upregulation of Pirh2. | Identifies novel pathways mediating drug effects. | |
| Proteomics (Mass Spec) | Downregulation of 22 proteins and upregulation of 16 in HeLa cells, including SUB1/PC4. | Reveals protein-level changes and potential synergistic drug targets. | , |
| Genomics (ChIP-Seq) | Enrichment of DNA damage marker γH2AX at G4-rich genomic sites. | Confirms on-target activity at a genome-wide scale. |
Q & A
Q. What is the primary mechanism of action of pyridostatin hydrochloride in stabilizing G-quadruplex (G4) DNA structures?
this compound selectively binds to and stabilizes G4 DNA, a non-canonical secondary structure formed in guanine-rich regions of DNA. It achieves this through π-π stacking and hydrogen bonding interactions, with a dissociation constant (Kd) of 490 nM for G4 DNA . Stabilization of G4 structures disrupts replication and transcription, leading to DNA damage and cell cycle arrest in cancer cells .
Q. What are the standard experimental applications of this compound in cancer research?
Pyridostatin is widely used to:
- Induce replication-dependent DNA damage in cancer cells (e.g., 10 μM for 48 hours to trigger growth arrest) .
- Study transcriptional regulation of G4-containing oncogenes (e.g., SRC proto-oncogene) via chromatin immunoprecipitation sequencing (ChIP-seq) .
- Investigate synthetic lethality with DNA repair pathway inhibitors (e.g., PARP inhibitors) .
Q. What concentrations and storage conditions are recommended for in vitro studies?
Q. How can researchers validate G4 DNA stabilization by this compound?
Use the following methods:
- Circular Dichroism (CD) Spectroscopy : Monitor characteristic peaks at ~260 nm (parallel G4) or ~290 nm (antiparallel G4) .
- Electrophoretic Mobility Shift Assay (EMSA) : Detect shifts in G4 DNA migration due to pyridostatin binding .
- Fluorescence-Based Binding Assays : Utilize probes like thioflavin T, which fluoresce upon G4 stabilization .
Advanced Research Questions
Q. How should experimental designs address potential off-target effects of this compound?
Pyridostatin may downregulate non-G4 targets (e.g., BRCA1 transcriptionally) . Mitigate this by:
- Including negative controls (e.g., G4-deficient cell lines or scrambled DNA sequences).
- Combining with G4-specific antibodies (e.g., BG4) to confirm colocalization of damage foci and G4 structures .
- Validating findings using genetic knockouts of G4-resolving helicases (e.g., WRN, BLM) .
Q. What strategies resolve contradictions in data on G4 structure-function relationships?
Discrepancies often arise due to cell type-specific G4 landscapes or variable experimental conditions. To address this:
- Perform ChIP-seq to map endogenous G4 loci and correlate with pyridostatin-induced damage sites .
- Use single-molecule imaging (e.g., atomic force microscopy) to assess G4 stability in different genomic contexts .
- Compare results across multiple cancer models (e.g., breast vs. neuronal cells) to identify context-dependent effects .
Q. How can researchers optimize pyridostatin treatment for in vivo models?
- Dosing : Start with 5–10 mg/kg (intraperitoneal) in murine models, adjusting based on toxicity assays (e.g., weight loss, organ histology) .
- Combination Therapies : Pair with PARP inhibitors or radiation to enhance DNA damage synergistically .
- Biodistribution Analysis : Use fluorescently labeled pyridostatin analogs to track tissue penetration and G4 engagement .
Q. What methodologies quantify transcription-coupled DNA damage induced by pyridostatin?
- γH2AX Foci Staining : Measure double-strand breaks (DSBs) via immunofluorescence .
- RNA Polymerase II Chromatin Immunoprecipitation (ChIP) : Assess transcriptional stalling at G4-rich regions .
- Nascent RNA Sequencing : Identify genes with reduced expression due to G4-mediated transcriptional arrest .
Q. How does this compound interact with helicases in G4 resolution?
Pyridostatin exacerbates genomic instability in helicase-deficient cells (e.g., WRN-/- or BLM-/-). To study this:
Q. What are the challenges in correlating in vitro G4 stabilization with in vivo therapeutic efficacy?
- Tumor Heterogeneity : G4 prevalence varies across tumor subtypes; validate using patient-derived xenografts (PDXs) .
- Microenvironmental Factors : Hypoxia or pH changes may alter G4 stability. Use 3D cell culture models to mimic in vivo conditions .
- Pharmacokinetics : Optimize formulations (e.g., liposomal encapsulation) to improve bioavailability and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
